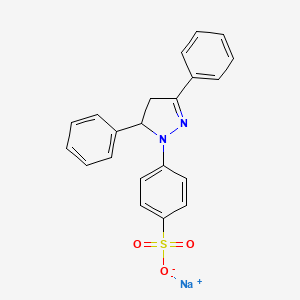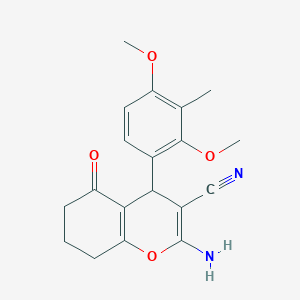
sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, also known as DPDS, is a chemical compound that has been widely used in scientific research. It is a crystalline powder that is soluble in water and organic solvents. DPDS has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has been used in various scientific research applications, including:
1. As a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues.
2. As an inhibitor of protein kinase C (PKC) activity, which is involved in various cellular signaling pathways.
3. As a modulator of calcium signaling in cells.
4. As a tool for studying the role of sulfonated compounds in biological systems.
Mecanismo De Acción
The mechanism of action of sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate varies depending on its application. In the case of ROS detection, this compound undergoes a reaction with ROS, resulting in the formation of a fluorescent product. In the case of PKC inhibition, this compound binds to the catalytic domain of PKC, preventing its activation. In the case of calcium signaling modulation, this compound interacts with calcium channels, affecting their opening and closing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of PKC activity, which can affect various cellular signaling pathways.
2. Modulation of calcium signaling, which can affect various physiological processes such as muscle contraction and neurotransmitter release.
3. Induction of apoptosis in cancer cells.
4. Protection against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various experimental conditions, and its ability to detect ROS in live cells and tissues. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited specificity for certain applications.
Direcciones Futuras
There are several future directions for research involving sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, including:
1. Development of more specific and potent inhibitors of PKC activity.
2. Optimization of this compound as a fluorescent probe for ROS detection.
3. Investigation of the role of this compound in modulating other cellular signaling pathways.
4. Evaluation of the therapeutic potential of this compound in various diseases such as cancer and neurodegenerative disorders.
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new diagnostic and therapeutic tools for various diseases.
Métodos De Síntesis
Sodium 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with sodium hydroxide to form the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole. The second step involves the reaction of the sodium salt of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with benzenesulfonyl chloride to form this compound. The final product is then purified through recrystallization.
Propiedades
IUPAC Name |
sodium;4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S.Na/c24-27(25,26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16;/h1-14,21H,15H2,(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYYIQJGKUGBAV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=CC=C4.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)

![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)
![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)

